Phenyl 4-(prop-2-enoyl)-1,4-diazepane-1-carboxylate

Description

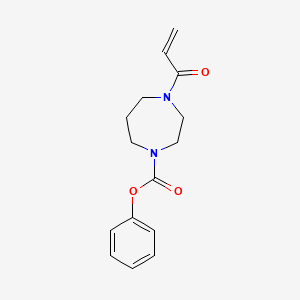

Phenyl 4-(prop-2-enoyl)-1,4-diazepane-1-carboxylate is a synthetic organic compound featuring a 1,4-diazepane core substituted with a phenyl carbamate group at position 1 and a propenoyl (acryloyl) moiety at position 3. This structural motif suggests possible applications in medicinal chemistry, particularly in covalent inhibition strategies targeting enzymes or receptors. The compound’s synthesis and structural characterization likely employ crystallographic refinement tools like SHELXL, a widely used program for small-molecule analysis .

Properties

IUPAC Name |

phenyl 4-prop-2-enoyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-2-14(18)16-9-6-10-17(12-11-16)15(19)20-13-7-4-3-5-8-13/h2-5,7-8H,1,6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEBIOTXVQGWMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCN(CC1)C(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-(prop-2-enoyl)-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with butyryl chloride and an aromatic aldehyde. The reaction is carried out under controlled conditions and is characterized by the use of 1H NMR and LCMS spectral techniques for characterization . Another method involves the Claisen-Schmidt condensation reaction between aldehydes and ketones using basic or acidic catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solvent-free conditions and mild reaction environments can be employed to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-(prop-2-enoyl)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted diazepanes, which can have different biological and pharmacological properties depending on the nature of the substituents .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to Phenyl 4-(prop-2-enoyl)-1,4-diazepane-1-carboxylate exhibit significant anticancer properties. For instance, modifications of diazepane derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival, such as the PI3K/Akt pathway, which is crucial in cancer biology .

Neuropharmacology

The compound has potential applications in neuropharmacology. Diazepane derivatives are known to interact with neurotransmitter systems, particularly GABAergic and serotonergic pathways. Preliminary studies suggest that these compounds may possess anxiolytic and antidepressant effects, making them candidates for treating mood disorders .

Synthesis of Bioactive Compounds

This compound can serve as a versatile precursor in the synthesis of various biologically active molecules. Its structure allows for further functionalization through nucleophilic substitutions and cyclization reactions. This property is particularly valuable in drug development, where structural diversity is essential for enhancing biological activity and selectivity .

Table: Summary of Research Findings on this compound

Mechanistic Insights

The mechanisms through which this compound exerts its effects are primarily centered around its ability to modulate enzyme activity and receptor interactions:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as kinases and proteases.

- Receptor Modulation : The compound may act as an allosteric modulator at certain receptors, influencing neurotransmitter release and neuronal excitability.

Mechanism of Action

The mechanism of action of Phenyl 4-(prop-2-enoyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

Key structural analogs of phenyl 4-(prop-2-enoyl)-1,4-diazepane-1-carboxylate include:

Table 1: Comparative Overview of Diazepane Derivatives

Key Observations:

Substituent Effects: Propenoyl Group (Target): The α,β-unsaturated ketone enables covalent bonding via Michael addition, a feature absent in benzoyloxy or tert-butyl ester analogs . This reactivity is critical for irreversible enzyme inhibition. Trifluoromethyl Groups (Compounds ): Introduce strong electron-withdrawing effects, enhancing metabolic stability and binding affinity to hydrophobic pockets. Benzyl vs. Phenyl Esters: Benzyl derivatives (e.g., ) exhibit higher lipophilicity than phenyl esters, influencing membrane permeability.

The trifluoromethyl group in and significantly raises molar mass and may improve bioavailability through enhanced hydrophobic interactions.

Biological Activity

Phenyl 4-(prop-2-enoyl)-1,4-diazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of diazepanes, characterized by a seven-membered ring containing two nitrogen atoms. The presence of the phenyl group and the prop-2-enoyl moiety contributes to its biological activity.

- Molecular Formula : C13H15N2O2

- Molecular Weight : 233.27 g/mol

- CAS Number : Not specified in the sources.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Enzyme Inhibition : Diazepane derivatives have been reported as inhibitors of certain enzymes, such as Factor Xa, which plays a crucial role in the coagulation cascade. For instance, a related compound demonstrated an IC50 value of 6.8 nM against Factor Xa, indicating potent anticoagulant activity .

- Receptor Modulation : Some diazepane derivatives act as modulators of chemokine receptors, which are important in inflammatory responses and immune system regulation . This suggests potential applications in treating inflammatory diseases.

- Antitumor Activity : Compounds with similar structures have shown promise in cancer treatment by targeting proliferating cells. Research indicates that certain diazepane derivatives can inhibit tumor growth through specific biochemical pathways .

Table 1: Summary of Biological Activities

Case Studies

- Anticoagulant Potential : A study focused on the synthesis and biological evaluation of 1,4-diazepane derivatives found that specific modifications could enhance their inhibitory effect on Factor Xa, making them suitable candidates for anticoagulant therapy .

- Anti-inflammatory Effects : Another investigation into diazepane derivatives revealed their ability to modulate chemokine receptors, leading to reduced inflammation in animal models. This highlights their potential use in treating chronic inflammatory conditions .

- Cancer Research : Research involving diazepane compounds has shown their effectiveness in inhibiting cancer cell proliferation. These studies suggest that further exploration could lead to new cancer therapies targeting specific signaling pathways involved in tumor growth .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Phenyl 4-(prop-2-enoyl)-1,4-diazepane-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of structurally analogous 1,4-diazepane derivatives (e.g., tert-butyl-substituted variants) typically involves multi-step reactions, such as nucleophilic substitution, acylation, or coupling reactions. For example, tert-butyl 4-(4-ethenylpiperidin-4-yl)-1,4-diazepane-1-carboxylate is synthesized via stepwise functionalization of the diazepane core, with yields highly dependent on solvent polarity (e.g., DMF vs. THF), temperature control (0–25°C), and catalyst selection (e.g., Pd-based catalysts for cross-coupling) . Purity can be optimized via column chromatography with modifiers like triethylamine to mitigate side-product formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming regioselectivity of substituents on the diazepane ring. For example, tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate was characterized using ¹H NMR to resolve rotameric forms and confirm bromothiadiazole substitution . X-ray crystallography (using SHELX software) is recommended for resolving stereochemical ambiguities, particularly when analyzing high-resolution data for derivatives with bulky substituents .

Q. How do structural modifications (e.g., substituent changes) alter the compound’s physicochemical properties?

- Methodological Answer : Comparative studies of analogs (e.g., tert-butyl vs. phenyl carboxylate derivatives) reveal that substituents like electron-withdrawing groups (e.g., bromine) increase molecular polarity, affecting solubility and logP values. For instance, tert-butyl 4-(6-bromopyridin-3-yl)-1,4-diazepane-1-carboxylate exhibits reduced aqueous solubility compared to non-halogenated analogs, necessitating solvent optimization for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar 1,4-diazepane derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). For example, tert-butyl 4-(4-ethenylpiperidin-4-yl)-1,4-diazepane-1-carboxylate showed divergent IC₅₀ values in kinase inhibition assays due to differences in ATP concentration across studies . To address this, standardized protocols (e.g., fixed ATP levels in enzymatic assays) and meta-analyses of structural analogs (using similarity indices ≥0.90) are recommended to isolate substituent-specific effects .

Q. What computational strategies are effective for predicting the binding modes of this compound with biological targets?

- Methodological Answer : Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with targets such as G-protein-coupled receptors (GPCRs). For example, tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate was docked into the active site of serotonin receptors, revealing hydrophobic interactions with the cyclopropyl group and hydrogen bonding with the carboxylate moiety . MD simulations (50–100 ns) further validate stability of predicted binding poses .

Q. What experimental approaches can elucidate the metabolic stability and off-target effects of this compound?

- Methodological Answer : Liver microsome assays (e.g., human/rat CYP450 isoforms) quantify metabolic stability, while proteome-wide affinity profiling (e.g., thermal shift assays) identifies off-target interactions. For instance, tert-butyl 4-(2-chloroacetyl)-1,4-diazepane-1-carboxylate exhibited rapid hepatic clearance in vitro, attributed to esterase-mediated hydrolysis of the chloroacetyl group . Off-target screening via kinome-wide profiling is advised to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.